Anm5NW6ldb
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Overview
Description
Furan, 2,5-diethoxytetrahydro-, trans-(+)-, also known by its identifier ANM5NW6LDB, is a chemical compound with the molecular formula C8H16O3 . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two ethoxy groups attached to the tetrahydrofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan, 2,5-diethoxytetrahydro-, trans-(+)- involves the reaction of furan derivatives with ethyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the diethoxy groups on the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of furan and ethyl alcohol into a reactor containing the acidic catalyst. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Furan, 2,5-diethoxytetrahydro-, trans-(+)- undergoes various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Furan, 2,5-diethoxytetrahydro-, trans-(+)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of furan, 2,5-diethoxytetrahydro-, trans-(+)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present . Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: Similar in structure but with methoxy groups instead of ethoxy groups.
2,5-Diethoxytetrahydrofuran: A mixture of cis and trans isomers.
Uniqueness
Furan, 2,5-diethoxytetrahydro-, trans-(+)- is unique due to its specific stereochemistry and the presence of ethoxy groups, which confer distinct chemical and physical properties compared to its analogs . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
116944-31-1 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S,5S)-2,5-diethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
ZLKHNURELCONBB-YUMQZZPRSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@H](O1)OCC |
Canonical SMILES |
CCOC1CCC(O1)OCC |
Origin of Product |
United States |
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